N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS: 1353978-22-9) is a piperidine-derived acetamide featuring a 2-aminoethyl substitution on the piperidin-3-ylmethyl backbone and a methyl group on the acetamide nitrogen. Its molecular formula is C₁₁H₂₂N₃O, with a molecular weight of 213.32 g/mol .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10(15)13(2)8-11-4-3-6-14(9-11)7-5-12/h11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWVVHXMBVBTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the alkylation of piperidine with 2-aminoethyl chloride, followed by acylation with N-methylacetamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is primarily investigated for its potential as a therapeutic agent. The presence of the piperidine structure is linked to various pharmacological activities, making it a candidate for drug development aimed at treating neurological disorders and other conditions.
Case Study : A study exploring the interactions of this compound with specific receptors demonstrated its potential as a ligand in receptor binding studies, which is crucial for understanding its mechanism of action and optimizing drug design.
Research indicates that this compound may interact with molecular targets such as enzymes or receptors, influencing their activity. This interaction is essential for elucidating the compound's pharmacodynamics.
Biological Mechanism :
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Receptors : It has been shown to bind to specific receptors, potentially altering physiological responses.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique properties make it valuable in the production of pharmaceuticals and agrochemicals.
Synthesis and Production Methods
The synthesis typically involves several steps:
- Starting Materials : The reaction begins with 1-(2-aminoethyl)piperidine and acetic anhydride or similar acylating agents.
- Reaction Conditions : Conducted under controlled conditions using bases such as sodium hydroxide or potassium carbonate.
- Purification Techniques : Standard methods like recrystallization or chromatography are employed to isolate the final product.
In industrial production, continuous flow reactors are utilized to enhance yield and efficiency, allowing for better control over reaction parameters.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Piperidine Ring
(a) Positional Isomerism
- N-[1-((S)-2-Amino-3-methylbutyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide (CAS: 1354008-38-0): Molecular formula: C₁₄H₂₇N₃O₂; molar mass: 269.38 g/mol. The substitution occurs at the 4-position of the piperidine ring, compared to the 3-position in the target compound.
(b) Functional Group Variations
- Synthesized via two methods (yields: 68–72%) and characterized by NMR and HRMS . The hydroxyimino group introduces hydrogen-bonding capacity but reduces basicity compared to the primary amine in the target compound .
- N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS: 1353985-13-3): Replaces the 2-aminoethyl group with a chloro-acetyl moiety. Molecular weight: 246.74 g/mol.
Modifications on the Acetamide Group
(a) N-Alkyl Substitutions
- N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 2090407-66-0): Substitutes the methyl group on the acetamide nitrogen with an ethyl group. Molecular formula: C₁₁H₂₃N₃O.
- N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1353972-80-1): Replaces the methyl group with a cyclopropyl ring. The cyclopropyl group’s rigidity may improve metabolic stability by resisting oxidative degradation .
Hybrid Derivatives with Amino Acid Motifs
- N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide (CAS: 1354032-91-9): Incorporates a 2-aminopropanoyl (alanine-like) group on the piperidine ring. Molecular formula: C₁₃H₂₄N₃O₂.
Molecular Weight and Solubility Trends
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a compound of significant interest in pharmacology due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 213.32 g/mol. The compound features a piperidine ring, an aminoethyl group, and an acetamide moiety, contributing to its diverse reactivity and interaction potential in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine transporters, which are crucial in neuropharmacology. The compound's ability to engage in hydrogen bonding due to its functional groups enhances its solubility and interaction with biological molecules.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperidine compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, with MIC values indicating effectiveness against pathogens such as Candida albicans and Fusarium oxysporum .
Neuropharmacological Potential
Given the structural characteristics of this compound, it is posited as a candidate for developing antidepressants or anxiolytics. The piperidine ring is frequently associated with analgesic and psychoactive effects, making this compound relevant for further investigation in treating neurological disorders .
Table 1: Biological Activity Comparison of Piperidine Derivatives
| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |
|---|---|---|
| This compound | 0.0039 - 0.025 against S. aureus | 16.69 - 78.23 against C. albicans |
| Related Piperidine Derivative A | 0.005 - 0.030 against E. coli | 20 - 100 against F. oxysporum |
| Related Piperidine Derivative B | 0.004 - 0.020 against S. aureus | 15 - 80 against C. albicans |
Case Studies and Research Findings
- Neuropharmacological Studies : Initial findings from studies on similar compounds indicate that they can influence neurotransmitter systems effectively, suggesting that this compound may also possess similar properties .
- Antimicrobial Research : In a study examining various piperidine derivatives, significant antibacterial activity was noted, particularly against S. aureus and E. coli, supporting the potential use of this compound in developing new antimicrobial agents .
- Mechanistic Insights : Investigations into the binding interactions of this compound with target receptors have revealed promising results that warrant further exploration to fully understand its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
